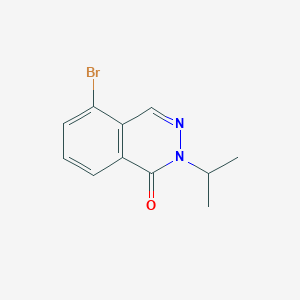

5-Bromo-2-isopropylphthalazin-1(2H)-one

Description

5-Bromo-2-isopropylphthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a bromine atom at position 5 and an isopropyl group at position 2. The phthalazinone scaffold is known for its versatility in medicinal chemistry and materials science, often serving as a precursor for synthesizing bioactive molecules or functional materials. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, while the isopropyl group contributes steric bulk, influencing solubility and crystallinity .

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

5-bromo-2-propan-2-ylphthalazin-1-one |

InChI |

InChI=1S/C11H11BrN2O/c1-7(2)14-11(15)8-4-3-5-10(12)9(8)6-13-14/h3-7H,1-2H3 |

InChI Key |

OOZFJSFKWHNMBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=N1)C(=CC=C2)Br |

Origin of Product |

United States |

Biological Activity

5-Bromo-2-isopropylphthalazin-1(2H)-one is a synthetic compound belonging to the phthalazinone class, characterized by its unique structure that includes a bromine atom at the fifth position and an isopropyl group at the second position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are currently under investigation for various therapeutic applications.

- Chemical Formula : C11H12BrN2O

- Molecular Weight : Approximately 307.19 g/mol

- CAS Number : 1443292-05-4

The structural characteristics of this compound contribute to its unique reactivity and biological activity, making it a subject of interest in both medicinal chemistry and material science.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in cancer and inflammatory diseases. This inhibition could lead to reduced tumor growth and inflammation .

- Binding Affinity : Interaction studies have shown that this compound has significant binding affinity with various biological targets, which is essential for assessing its pharmacokinetics and pharmacodynamics.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their unique features and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Bromoisoindolin-1-one | Isoindolinone | Exhibits different biological activities |

| 5-Bromo[1,1'-biphenyl]-2-ol | Biphenyl derivative | Known for distinct reactivity patterns |

| 4-Bromophthalazine | Phthalazine | Lacks isopropyl substitution but shares core structure |

The unique combination of bromination and isopropyl substitution in this compound potentially enhances its biological activity compared to these derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of phthalazinones, including this compound. For instance, one study utilized a method involving potassium carbonate in dry acetone to produce derivatives with varying yields and purities, indicating the versatility of the compound's synthesis .

Additionally, research has demonstrated that compounds within the phthalazinone class can modulate various biochemical pathways. For example, they may influence neurotransmitter release or exhibit anti-inflammatory effects through specific receptor interactions, although detailed mechanisms for this compound are still under investigation.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural and molecular differences between 5-bromo-2-isopropylphthalazin-1(2H)-one and related compounds from the literature:

Physicochemical Properties

- Solubility and Crystallinity: The isopropyl group in this compound reduces solubility in polar solvents compared to the propargyl-substituted phthalazinone in , which may exhibit higher polarity due to the terminal alkyne. The oxadiazole-containing compound has a higher molecular weight (467.30 g/mol), likely reducing solubility in organic solvents but improving thermal stability.

Reactivity :

- Bromine at position 5 in the target compound facilitates Suzuki or Ullmann couplings, similar to the bromophenyl group in . However, steric hindrance from the isopropyl group may slow reaction kinetics compared to less bulky substituents.

- The propargyl group in allows for click chemistry, a feature absent in the target compound.

Structural Insights from Crystallography

- The phthalazinone derivative in exhibits a dihedral angle of 53.93° between the phthalazinone core and the 4-methylphenyl group, stabilized by C–H···O hydrogen bonding and π-π interactions. In contrast, the isopropyl group in the target compound may induce greater torsional strain, affecting packing efficiency.

Isotope and Quantum Effects (Contextual Note)

For instance, tritium (³H) exhibits unique Luttinger liquid behavior due to its higher mass, analogous to how substituent bulkiness in phthalazinones influences macroscopic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.